N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a dimethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 3-fluorobenzyl chloride with N,1-dimethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine or alcohol derivatives, and various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The dimethylamine group can further modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
- N-[(3-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine
- N-[(3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Uniqueness
N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-16-8-6-14(7-9-16)17(2)11-12-4-3-5-13(15)10-12/h3-5,10,14H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVBVKDCYFUWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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